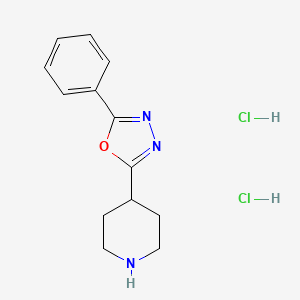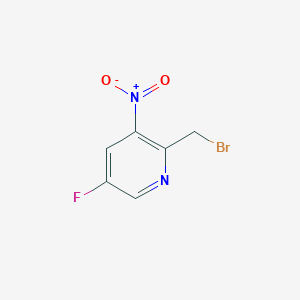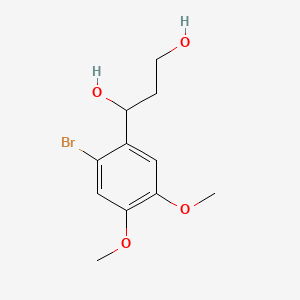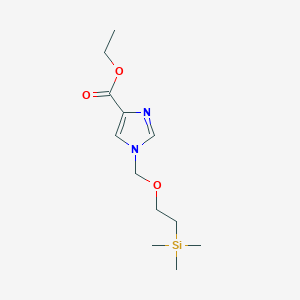![molecular formula C16H20F3NO3 B13667754 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H20F3NO3 and a molecular weight of 331.33 g/mol . This compound features a pyrrolidine ring substituted with a trifluoromethoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the trifluoromethoxyphenyl group is coupled with a halogenated pyrrolidine.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine undergoes several types of chemical reactions:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotection and palladium catalysts for coupling reactions . Major products formed from these reactions include various substituted pyrrolidines and deprotected amines.
Applications De Recherche Scientifique
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparaison Avec Des Composés Similaires
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine can be compared with other pyrrolidine derivatives:
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine: Similar in structure but with the trifluoromethoxy group at a different position, leading to different chemical and biological properties.
Pyrrolidine-2,5-diones: These compounds have different functional groups and exhibit distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C16H20F3NO3 |
|---|---|
Poids moléculaire |
331.33 g/mol |
Nom IUPAC |
tert-butyl 3-[3-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-8-7-12(10-20)11-5-4-6-13(9-11)22-16(17,18)19/h4-6,9,12H,7-8,10H2,1-3H3 |
Clé InChI |
IYALYAVWKQIGKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B13667678.png)
![8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667683.png)


![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
![(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)

![5-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13667732.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)

![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
